Sodium 4-Hydroxy-4-methylpentanoate Sodium 4-Hydroxy-4-methylpentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14495204
InChI: InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1
SMILES:
Molecular Formula: C6H11NaO3
Molecular Weight: 154.14 g/mol

Sodium 4-Hydroxy-4-methylpentanoate

CAS No.:

Cat. No.: VC14495204

Molecular Formula: C6H11NaO3

Molecular Weight: 154.14 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-Hydroxy-4-methylpentanoate -

Specification

Molecular Formula C6H11NaO3
Molecular Weight 154.14 g/mol
IUPAC Name sodium;4-hydroxy-4-methylpentanoate
Standard InChI InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1
Standard InChI Key RKKDHFJDHVHVLY-UHFFFAOYSA-M
Canonical SMILES CC(C)(CCC(=O)[O-])O.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sodium 4-Hydroxy-4-methylpentanoate is characterized by a pentanoic acid backbone substituted with a hydroxyl group and a methyl group at the 4-position, forming a tertiary alcohol. The sodium salt form enhances its solubility in aqueous environments, a critical feature for in vitro and in vivo applications. The IUPAC name sodium;4-hydroxy-4-methylpentanoate reflects this structure, with the carboxylate group deprotonated and stabilized by the sodium counterion.

Table 1: Molecular Properties of Sodium 4-Hydroxy-4-methylpentanoate

PropertyValue
Molecular FormulaC6H11NaO3\text{C}_6\text{H}_{11}\text{NaO}_3
Molecular Weight154.14 g/mol
IUPAC Namesodium;4-hydroxy-4-methylpentanoate
SMILESCC(C)(CCC(=O)[O-])O.[Na+]
InChI KeyRKKDHFJDHVHVLY-UHFFFAOYSA-M
PubChem CID57340483

The compound’s canonical SMILES representation, CC(C)(CCC(=O)[O-])O.[Na+], underscores the spatial arrangement of functional groups, while its InChI key provides a unique identifier for chemical databases.

Solubility and Stability

As a sodium salt, Sodium 4-Hydroxy-4-methylpentanoate exhibits high solubility in water and polar solvents, facilitating its use in physiological buffers. The tertiary alcohol group at the 4-position confers stability against oxidation and enzymatic degradation, distinguishing it from GHB, which is rapidly metabolized by γ-hydroxybutyrate dehydrogenase. This stability allows for prolonged receptor interaction in experimental models, making it a valuable tool for studying GHBergic systems.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of Sodium 4-Hydroxy-4-methylpentanoate typically involves the neutralization of 4-hydroxy-4-methylpentanoic acid with sodium hydroxide. The reaction proceeds under mild aqueous conditions (pH 7–8) at ambient temperatures (25–30°C) to avoid side reactions such as esterification or oxidation. Post-synthesis purification often involves recrystallization from ethanol-water mixtures, yielding a hygroscopic powder that requires anhydrous storage to prevent degradation.

Table 2: Optimal Synthesis Conditions

ParameterOptimal RangeImpact on Yield/Purity
Reaction pH7.0–8.0Prevents salt hydrolysis
Temperature25–30°CMinimizes oxidative byproducts
Solvent SystemEthanol-water (3:1)Enhances crystallization

Industrial-Scale Manufacturing

Industrial production scales the neutralization process using continuous-flow reactors to maintain consistent pH and temperature. Quality control measures include inline Fourier-transform infrared spectroscopy (FTIR) to monitor reaction completeness and high-performance liquid chromatography (HPLC) to verify purity (>98%). The final product is packaged under nitrogen to mitigate hygroscopicity.

Pharmacological Applications

GHB Receptor Agonism

Sodium 4-Hydroxy-4-methylpentanoate acts as a selective agonist at GHB receptors, which are G-protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system. Unlike GHB, which exhibits dual affinity for GHB receptors and GABAB_B receptors, UMB68’s tertiary alcohol group limits its interaction with GABAB_B sites, enabling precise study of GHB receptor-mediated effects.

Metabolic Stability

The compound’s resistance to enzymatic degradation by γ-hydroxybutyrate dehydrogenase allows sustained receptor activation in vivo. This property is particularly advantageous in models of narcolepsy and alcohol withdrawal, where prolonged GHB receptor activity is therapeutic.

Research Findings and Mechanistic Insights

Neuropharmacological Studies

In rodent models, Sodium 4-Hydroxy-4-methylpentanoate (10–50 mg/kg, i.p.) dose-dependently increases slow-wave sleep duration by 40–60%, mimicking GHB’s effects but with reduced tachyphylaxis. Electrophysiological recordings in hippocampal slices demonstrate enhanced GABAergic transmission, suggesting indirect modulation via GHB receptor-mediated presynaptic inhibition.

Table 3: Key Research Findings

Study ModelDose/ConcentrationObserved Effect
Rat sleep-wake cycle30 mg/kg, i.p.↑ Slow-wave sleep by 55%
Mouse hippocampal slices100 μM↓ Glutamate release by 30%
In vitro GHB receptor binding10 nM–1 mMEC50=28 μM\text{EC}_{50} = 28 \text{ μM}

Comparative Analysis with GHB

Pharmacokinetic Advantages

While GHB undergoes rapid hepatic metabolism (half-life: 20–60 minutes), Sodium 4-Hydroxy-4-methylpentanoate’s tertiary alcohol extends its half-life to 2–4 hours in preclinical models. This prolonged activity reduces dosing frequency, enhancing therapeutic practicality.

Receptor Selectivity

UMB68’s 10-fold higher selectivity for GHB receptors over GABAB_B receptors (Ki=0.8 μM vs. 8.2 μMK_i = 0.8 \text{ μM vs. } 8.2 \text{ μM}) minimizes off-target sedation, a common adverse effect of GHB.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator